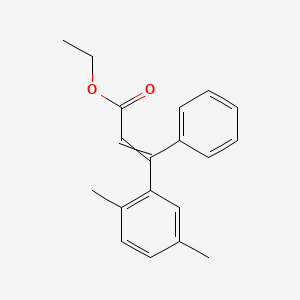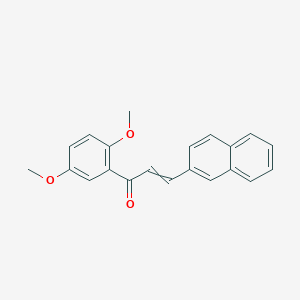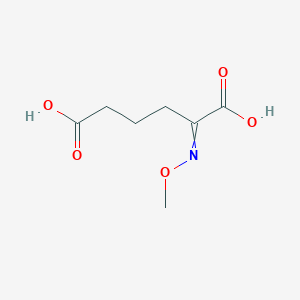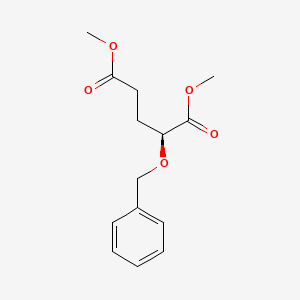
Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a conjugated system of phenyl and dimethylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are refluxed with a catalytic amount of sulfuric acid. The reaction is driven to completion by the removal of water.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
化学反应分析
Types of Reactions: Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia or primary amines under mild conditions.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are amides or other substituted derivatives.
科学研究应用
Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: It can be used in the production of polymers and resins, where the ester functionality provides desirable properties such as flexibility and durability.
作用机制
The mechanism of action of Ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate depends on its specific application. In enzymatic hydrolysis, for example, the ester bond is cleaved by esterases, releasing the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved in its action are primarily related to its chemical reactivity and the ability to undergo hydrolysis or other transformations.
相似化合物的比较
Ethyl cinnamate: Similar structure but lacks the dimethylphenyl group.
Methyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-phenylprop-2-enoate: Similar structure but lacks the dimethylphenyl group.
Uniqueness: this compound is unique due to the presence of both phenyl and dimethylphenyl groups, which can influence its reactivity and physical properties. The combination of these groups can enhance its stability and provide specific interactions in chemical and biological systems.
属性
CAS 编号 |
832122-85-7 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
ethyl 3-(2,5-dimethylphenyl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H20O2/c1-4-21-19(20)13-18(16-8-6-5-7-9-16)17-12-14(2)10-11-15(17)3/h5-13H,4H2,1-3H3 |
InChI 键 |
AXMHRDVXXUKMOV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide](/img/structure/B14202273.png)
![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)



![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)



![3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol](/img/structure/B14202315.png)
![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide](/img/structure/B14202337.png)
![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
![Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B14202349.png)
